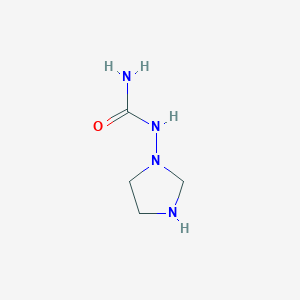
N-Imidazolidin-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Imidazolidin-1-ylurea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been extensively studied for its synthesis method, mechanism of action, and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-Imidazolidin-1-ylurea is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to form stable complexes with metal ions, which can facilitate the formation of new chemical bonds. Additionally, N-Imidazolidin-1-ylurea has been shown to have a strong affinity for certain biological molecules, such as enzymes and receptors, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
N-Imidazolidin-1-ylurea has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In some studies, the compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties. It has also been shown to have antioxidant properties and may have potential as a therapeutic agent for oxidative stress-related diseases. Additionally, N-Imidazolidin-1-ylurea has been shown to modulate the activity of certain enzymes and receptors, suggesting potential applications in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Imidazolidin-1-ylurea is its ease of synthesis and relatively low cost, making it a valuable tool for many scientific research applications. The compound is also stable and can be stored for extended periods without significant degradation. However, one limitation of N-Imidazolidin-1-ylurea is its limited solubility in some solvents, which may make it difficult to use in certain experiments. Additionally, the compound may not be suitable for certain applications due to its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving N-Imidazolidin-1-ylurea. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-Imidazolidin-1-ylurea and its potential therapeutic applications. Other potential future directions include the development of new derivatives of the compound with improved properties and the exploration of its potential applications in various fields, such as materials science and environmental science.
Conclusion:
In conclusion, N-Imidazolidin-1-ylurea is a promising compound with many potential applications in scientific research. Its ease of synthesis, stability, and unique properties make it a valuable tool for a wide range of experiments. While there are still many unanswered questions regarding the mechanism of action and potential therapeutic applications of N-Imidazolidin-1-ylurea, the compound holds great promise for future research and development.
Synthesemethoden
The synthesis of N-Imidazolidin-1-ylurea is a relatively straightforward process and can be achieved through the reaction of imidazolidine with urea. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the formation of the desired product. The purity of the compound can be improved through recrystallization or other purification techniques.
Wissenschaftliche Forschungsanwendungen
N-Imidazolidin-1-ylurea has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a model compound for studying the mechanism of action of other compounds. The compound has also been studied for its potential as an antimicrobial agent and as a novel therapeutic agent for various diseases.
Eigenschaften
CAS-Nummer |
164332-41-6 |
|---|---|
Produktname |
N-Imidazolidin-1-ylurea |
Molekularformel |
C4H10N4O |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
imidazolidin-1-ylurea |
InChI |
InChI=1S/C4H10N4O/c5-4(9)7-8-2-1-6-3-8/h6H,1-3H2,(H3,5,7,9) |
InChI-Schlüssel |
UBYRKAPCMAPTBM-UHFFFAOYSA-N |
SMILES |
C1CN(CN1)NC(=O)N |
Kanonische SMILES |
C1CN(CN1)NC(=O)N |
Synonyme |
Urea, 1-imidazolidinyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



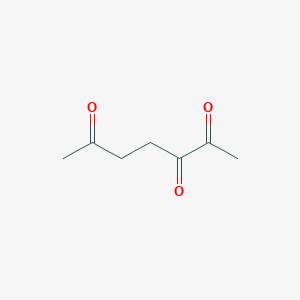
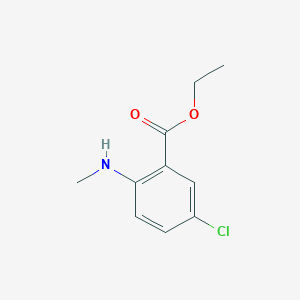

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
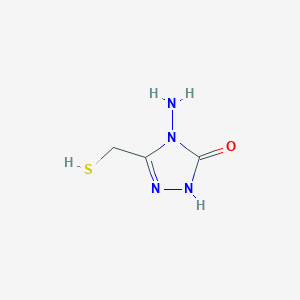
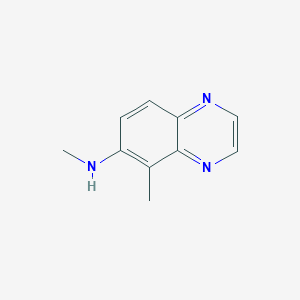
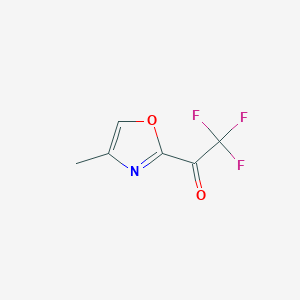
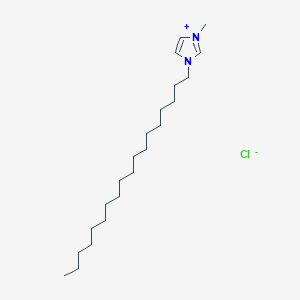
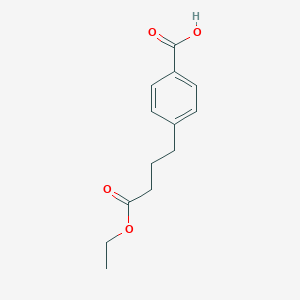
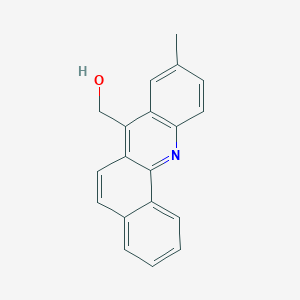

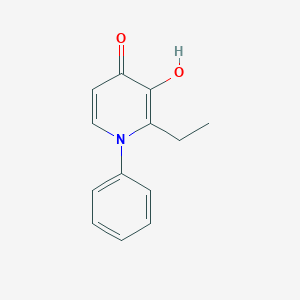

![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)